molecular formula C17H16O4 B1628285 7,8-Dimethoxyflavanone CAS No. 73413-67-9

7,8-Dimethoxyflavanone

Cat. No.: B1628285
CAS No.: 73413-67-9
M. Wt: 284.31 g/mol
InChI Key: FBVLIZHTSCLZRG-UHFFFAOYSA-N
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Description

7,8-Dimethoxyflavanone is a flavonoid compound belonging to the class of flavanones. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. This compound is characterized by the presence of two methoxy groups attached to the flavanone backbone at the 7th and 8th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxyflavanone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde. The reaction proceeds through a Claisen-Schmidt condensation to form the chalcone intermediate, followed by cyclization to yield the flavanone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxyflavanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce hydroxyl groups or convert methoxy groups to hydroxyl groups.

    Reduction: Reduction reactions can modify the carbonyl group in the flavanone structure.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated flavanones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 7,8-Dimethoxyflavanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

7,8-Dimethoxyflavanone can be compared with other similar flavonoid compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids.

Properties

IUPAC Name

7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-9,15H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVLIZHTSCLZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572958
Record name 7,8-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73413-67-9
Record name 7,8-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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